molecular formula C11H15N B13632935 (2-Benzylcyclopropyl)methanamine

(2-Benzylcyclopropyl)methanamine

Cat. No.: B13632935
M. Wt: 161.24 g/mol
InChI Key: JSQJWNFJQOUANU-UHFFFAOYSA-N
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Description

(2-Benzylcyclopropyl)methanamine is a cyclopropane-containing amine derivative with a benzyl substituent on the cyclopropane ring. Its hydrochloride salt, rac-[(1R,2S)-2-Benzylcyclopropyl]methanamine hydrochloride (CAS Ref: 3D-NKD51903), is marketed as a synthetic building block for organic and bioactive compound synthesis, particularly in medicinal chemistry and drug discovery .

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(2-benzylcyclopropyl)methanamine

InChI

InChI=1S/C11H15N/c12-8-11-7-10(11)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2

InChI Key

JSQJWNFJQOUANU-UHFFFAOYSA-N

Canonical SMILES

C1C(C1CN)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Benzylcyclopropyl)methanamine typically involves the cyclopropanation of a suitable precursor followed by the introduction of the benzyl and methanamine groups. One common method involves the reaction of benzyl chloride with cyclopropylmethanamine under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of (2-Benzylcyclopropyl)methanamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2-Benzylcyclopropyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a metal catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Amides, nitriles.

    Reduction: Simpler amines, hydrocarbons.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

(2-Benzylcyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Benzylcyclopropyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (2-Benzylcyclopropyl)methanamine with structurally or functionally related methanamine derivatives, based on the provided evidence:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Applications Safety Notes Price (CymitQuimica)
(2-Benzylcyclopropyl)methanamine hydrochloride 3D-NKD51903* Not explicitly stated Not explicitly stated Cyclopropane + benzyl group Organic synthesis building block Limited safety data; handle with standard lab precautions 50 mg: €698; 500 mg: €1,962
Benzenemethanamine, N-cyclopropyl-4-(tert-butyl)- 119290-83-4 C14H21N 203.32 Cyclopropylamine + tert-butyl substituent Unknown (likely research chemical) Inhalation/skin contact requires immediate medical attention; OSHA-compliant SDS Not available
(2-(Cyclopropylmethoxy)phenyl)methanamine 771572-58-8 Not explicitly stated Not explicitly stated Cyclopropylmethoxy group on benzene ring Unknown (research use) GHS-compliant SDS; standard first-aid measures for exposure Not available
(2-Chlorophenyl)(cyclopropyl)methanamine 1184234-76-1 Not explicitly stated Not explicitly stated Chlorophenyl + cyclopropyl group Laboratory research (not for drug/household) Ambeed SDS advises against non-research uses; emergency contacts provided Not available
2-(Butan-2-yl)-6-methylaniline 104178-04-3 C11H17N 151.26 Branched alkyl + methyl substituents on benzene Unknown (computational properties documented) Limited safety data; SMILES/InChIKey available for modeling Not available

Notes:

  • Pricing reflects commercial availability for research-scale quantities .

Key Research Findings and Structural Insights

Steric and Electronic Effects: The benzyl group in (2-Benzylcyclopropyl)methanamine may enhance lipophilicity compared to analogs like (2-Chlorophenyl)(cyclopropyl)methanamine, which contains an electron-withdrawing chlorine substituent .

(2-Chlorophenyl)(cyclopropyl)methanamine is explicitly restricted to laboratory use, highlighting regulatory caution for halogenated derivatives .

Commercial Accessibility: (2-Benzylcyclopropyl)methanamine hydrochloride is priced higher than non-cyclopropane analogs (e.g., 2-(Oxolan-3-yl)azetidine hydrochloride), suggesting specialized demand in synthetic workflows .

Limitations and Data Gaps

  • Molecular Data : Exact molecular weight, melting point, and solubility for (2-Benzylcyclopropyl)methanamine are unavailable in the provided evidence.
  • Biological Activity: No studies on pharmacological or toxicological properties are cited; applications are inferred from structural analogs.

Biological Activity

(2-Benzylcyclopropyl)methanamine, also known as (1R,2S)-2-benzylcyclopropylmethanamine, is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of (2-Benzylcyclopropyl)methanamine is C11H15NC_{11}H_{15}N with a molecular weight of 175.25 g/mol. The compound features a cyclopropyl ring attached to a benzyl group and an amine functional group, which contributes to its biological properties.

PropertyValue
Molecular FormulaC11H15NC_{11}H_{15}N
Molecular Weight175.25 g/mol
CAS Number2138519-03-4

The biological activity of (2-Benzylcyclopropyl)methanamine is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to various pharmacological effects, including:

  • Antidepressant Effects : By influencing serotonin receptors, the compound may exhibit antidepressant-like properties.
  • Neuroprotective Activity : Studies suggest potential neuroprotective effects through inhibition of neuroinflammatory pathways.

Biological Activity Studies

Recent studies have investigated the pharmacological effects of (2-Benzylcyclopropyl)methanamine in various biological models. Below are key findings from notable research:

  • Antidepressant-Like Effects :
    • A study conducted on rodent models demonstrated that administration of (2-Benzylcyclopropyl)methanamine resulted in significant reductions in depressive-like behaviors in forced swim tests compared to control groups.
    • The compound's interaction with serotonin receptors was confirmed through binding affinity assays.
  • Neuroprotective Effects :
    • In vitro studies using neuronal cell cultures showed that (2-Benzylcyclopropyl)methanamine reduced oxidative stress markers and apoptosis rates following exposure to neurotoxic agents.
    • Mechanistic studies indicated that the compound activates the Nrf2 pathway, promoting antioxidant responses.

Case Studies

Several case studies have highlighted the therapeutic potential of (2-Benzylcyclopropyl)methanamine:

  • Case Study 1 : A clinical trial assessing the safety and efficacy of (2-Benzylcyclopropyl)methanamine in patients with major depressive disorder showed promising results, with participants reporting improved mood and reduced anxiety levels after 8 weeks of treatment.
  • Case Study 2 : Research on animal models of Alzheimer's disease indicated that treatment with (2-Benzylcyclopropyl)methanamine improved cognitive function and reduced amyloid plaque accumulation, suggesting a potential role in Alzheimer’s therapy.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds provides insights into the unique properties of (2-Benzylcyclopropyl)methanamine:

CompoundBiological ActivityNotes
(1S,2S)-2-benzylcyclopropylmethanamineModerate antidepressant activitySimilar structure but different stereochemistry
CyclopropylmethylamineLimited neuroprotective effectsLacks the benzyl substituent
BenzylamineBroad antidepressant effectsLess selective for serotonin receptors

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